2-Methylisonicotinohydrazide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-methylpyridine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-5-4-6(2-3-9-5)7(11)10-8;/h2-4H,8H2,1H3,(H,10,11);1H |
InChI Key |
SUHSRAKNSHZGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 2 Methylisonicotinohydrazide Hydrochloride
Established Synthetic Pathways
The formation of the core hydrazide structure of 2-Methylisonicotinohydrazide is typically achieved via nucleophilic acyl substitution reactions. The most common precursors are esters of 2-methylisonicotinic acid.
Hydrazinolysis of Ester Precursors
A primary and widely utilized method for synthesizing 2-Methylisonicotinohydrazide is the hydrazinolysis of a corresponding ester precursor, such as methyl or ethyl 2-methylisonicotinate. This reaction involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303). nih.gov
The process begins with the esterification of 2-methylisonicotinic acid to produce the necessary ester intermediate. nih.gov The subsequent reaction with hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxy (B1213986) or ethoxy) and the formation of the more stable hydrazide.
Reaction Scheme:
Step 1: Esterification: 2-methylisonicotinic acid reacts with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., H₂SO₄) to yield the corresponding ester. nih.gov
Step 2: Hydrazinolysis: The resulting ester (methyl 2-methylisonicotinate) is then refluxed with hydrazine hydrate, typically in an alcoholic solvent, to produce 2-Methylisonicotinohydrazide. nih.govcymitquimica.com
| Reactant | Reagent | Conditions | Product |
| Methyl 2-methylisonicotinate | Hydrazine Hydrate | Reflux in Ethanol | 2-Methylisonicotinohydrazide |
Condensation Reactions with Hydrazine Derivatives
Condensation reactions provide an alternative route to 2-Methylisonicotinohydrazide. libretexts.org This approach can involve the direct reaction of 2-methylisonicotinic acid with hydrazine, often facilitated by a coupling agent to activate the carboxylic acid. Amidation reactions, a type of condensation, form an amide bond between a carboxylic acid and an amine. libretexts.org
Another variation involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. This activated intermediate then readily reacts with hydrazine or its derivatives to form the hydrazide. These condensation reactions are fundamental in forming the peptide bonds found in proteins and are adapted for synthesizing hydrazides. libretexts.org
Conversion from Halogenated Isonicotinic Acid Derivatives
The synthesis can also commence from halogenated precursors of isonicotinic acid. A common strategy involves the nucleophilic substitution of a halogen atom (typically chlorine) on the pyridine (B92270) ring by hydrazine. For example, a 2-chloro-nicotinic acid derivative can serve as a starting material. google.com
The process involves reacting the halogenated precursor with hydrazine hydrate. The reaction temperature and pressure may be controlled to facilitate the substitution. The resulting hydrazide can then be isolated. This method is particularly useful when the corresponding halogenated starting materials are readily available. A patent describes reacting a pentadienoic ester with hydrogen chloride, followed by hydrolysis, to produce 2-chloronicotinic acid, which can serve as such a precursor. google.com Another patent outlines the reaction of a 1-chlorophthalazine (B19308) salt with hydrazine hydrate as a method for producing hydrazino-derivatives. google.com
Purification and Isolation Techniques for Hydrochloride Salts
Following the synthesis of the 2-Methylisonicotinohydrazide free base, purification is necessary to remove unreacted starting materials, by-products, and other impurities. Common purification techniques include recrystallization from a suitable solvent or solvent mixture.
The final step is the conversion of the purified hydrazide base to its hydrochloride salt. This is typically achieved by treating a solution of the base (often in a non-aqueous solvent like ethanol, isopropanol, or ethyl acetate) with hydrochloric acid. nih.govreddit.com The acid can be in the form of concentrated aqueous HCl, a solution in an organic solvent, or as hydrogen chloride gas. google.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
The collected salt is then washed with a cold solvent to remove residual acid and impurities and subsequently dried under vacuum to yield the final, pure 2-Methylisonicotinohydrazide hydrochloride. nih.gov The purity of the final product is often verified using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net
Process Optimization and Yield Enhancement Strategies
Optimizing the synthesis of this compound focuses on maximizing yield, improving purity, and ensuring the process is efficient and scalable. researchgate.net
Key parameters for optimization include:
Stoichiometry of Reactants: Adjusting the molar ratio of the ester precursor to hydrazine hydrate can significantly impact the reaction's completeness. Using a moderate excess of hydrazine hydrate can help drive the reaction to completion but may complicate purification. orgsyn.org
Reaction Time: Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time, ensuring complete conversion without unnecessary energy expenditure or product degradation. nih.gov
Solvent Choice: The choice of solvent for both the reaction and the subsequent purification and salt formation steps is critical. For recrystallization, an ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For salt precipitation, the hydrochloride salt should have low solubility to ensure maximum recovery. researchgate.net
pH Control: During the conversion to the hydrochloride salt, precise control of the pH is necessary to ensure complete salt formation without introducing excess acid, which would need to be removed in subsequent washing steps. nih.gov
By systematically varying these parameters, a robust and efficient process can be developed to enhance the yield and purity of the final product. researchgate.net
Chemical Reactivity and Mechanistic Aspects of 2 Methylisonicotinohydrazide Hydrochloride Transformations
Reactivity of the Hydrazide Functional Group
The hydrazide moiety (-CONHNH2) is the primary site for a multitude of chemical reactions, largely driven by the nucleophilicity of the terminal amino group.
One of the most fundamental reactions of the hydrazide group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. nih.govcolorado.edulibretexts.orgmasterorganicchemistry.com This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration. The resulting hydrazones are often stable, crystalline solids. libretexts.org
The hydrazide functional group can also undergo acylation reactions with reagents like acid chlorides and anhydrides. chemrevise.orgkhanacademy.orgkhanacademy.org These reactions lead to the formation of N,N'-diacylhydrazines. The reactivity of the acylating agent plays a significant role in the reaction conditions required. For instance, highly reactive acyl chlorides may react readily at room temperature, while less reactive anhydrides might require heating. chemrevise.org
Furthermore, the hydrazide group is a key precursor for the synthesis of various five-membered heterocycles through cyclocondensation reactions. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole-thiones. researchgate.net Similarly, treatment with nitrous acid can yield tetrazoles.
Reactions Involving the Pyridine (B92270) Heterocycle
The pyridine ring in 2-Methylisonicotinohydrazide hydrochloride, while aromatic, possesses distinct reactive properties. The nitrogen atom in the ring imparts a degree of electron deficiency to the aromatic system, influencing its susceptibility to both electrophilic and nucleophilic attack.
The pyridine nitrogen can act as a nucleophile and undergo N-alkylation with alkyl halides. nih.govresearchgate.net This reaction introduces an alkyl group onto the ring nitrogen, forming a pyridinium (B92312) salt. The reactivity of the alkyl halide and the reaction conditions, such as solvent and temperature, can influence the efficiency of the N-alkylation process.
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen. However, under forcing conditions, such reactions can be achieved. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org The presence of a good leaving group at these positions facilitates the substitution by a nucleophile.
The methyl group at the 2-position of the pyridine ring can also be a site of reactivity. For instance, it can undergo oxidation to a carboxylic acid under strong oxidizing conditions. Additionally, the protons of the methyl group can exhibit some acidity and participate in condensation reactions under appropriate basic conditions. nih.gov
Formation of Novel Covalent Bonds and Molecular Scaffolds
The dual reactivity of this compound makes it a valuable building block for the synthesis of a diverse array of novel covalent bonds and complex molecular scaffolds, particularly heterocyclic systems.
The hydrazide moiety is a common precursor for the synthesis of various five-membered heterocycles. For example, oxidative cyclization of acylhydrazones derived from 2-Methylisonicotinohydrazide can lead to the formation of 1,3,4-oxadiazoles. ijper.orgnih.govorganic-chemistry.org Similarly, reaction with β-dicarbonyl compounds can yield pyrazole (B372694) derivatives. organic-chemistry.orghilarispublisher.comnih.govmdpi.com The synthesis of 1,2,4-triazole (B32235) rings can also be achieved from hydrazides through various synthetic routes, often involving reaction with compounds containing a C=N bond or through cyclization of intermediate thiosemicarbazides. beilstein-journals.orgchemistryjournal.nettroindia.indergipark.org.trnih.gov
Multicomponent reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. diva-portal.orgnih.govresearchgate.netmdpi.comnih.gov this compound can potentially participate in MCRs, where the hydrazide group can react with an aldehyde or ketone and another component, such as an isocyanide, to generate diverse heterocyclic scaffolds.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms is fundamental to understanding and controlling the outcomes of chemical transformations involving this compound.
The mechanism of hydrazone formation from hydrazides and carbonyl compounds is well-established and proceeds through a two-step addition-elimination pathway. The initial step involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This is followed by the acid- or base-catalyzed elimination of a water molecule to form the C=N double bond of the hydrazone. libretexts.org The rate-determining step can vary depending on the reaction conditions and the nature of the reactants.
The mechanisms of cyclocondensation reactions leading to the formation of heterocycles like oxadiazoles, pyrazoles, and triazoles from hydrazide derivatives often involve intramolecular nucleophilic attack followed by a dehydration or elimination step. For instance, the formation of 1,3,4-oxadiazoles from diacylhydrazines typically involves an acid-catalyzed intramolecular cyclization and subsequent dehydration. The proposed mechanism for the cyclocondensation of chalcones with aminoguanidine (B1677879) hydrochloride to form pyrazole derivatives involves the initial formation of a hydrazone, followed by an intramolecular cyclization and tautomerization. researchgate.net
Design and Synthesis of 2 Methylisonicotinohydrazide Hydrochloride Derivatives and Analogues
Strategic Approaches to Structural Derivatization
The hydrazide functional group is the most common site for derivatization due to its inherent nucleophilicity. A primary and highly effective strategy involves the condensation reaction of the terminal amino group of the hydrazide with a diverse range of aldehydes and ketones. This reaction, typically conducted under mild acidic catalysis, leads to the formation of N'-substituted hydrazones, also known as Schiff bases. This approach allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.
The general reaction for the synthesis of these hydrazone derivatives can be represented as follows:
Reaction: 2-Methylisonicotinohydrazide + Aldehyde/Ketone → N'-Alkylidene/Arylidene-2-methylisonicotinohydrazide
This method is advantageous due to the commercial availability of a vast library of aldehydes and ketones, facilitating the creation of chemically diverse libraries. The reaction conditions are generally mild, often involving refluxing in a suitable solvent like ethanol.
Beyond simple hydrazone formation, the hydrazide nitrogen can undergo other modifications, such as acylation with acid chlorides or anhydrides to yield N,N'-diacylhydrazines. Alkylation reactions are also possible, though they can sometimes lead to mixtures of products and require careful control of reaction conditions.
Table 1: Examples of Hydrazone Derivatives from 2-Methylisonicotinohydrazide
| Reactant (Aldehyde/Ketone) | Derivative Structure |
| Benzaldehyde | |
| 4-Hydroxybenzaldehyde | |
| Acetone |
Note: The images are representative structures and require actual chemical drawing software for accurate depiction.
Modifying the substitution pattern on the pyridine (B92270) ring of 2-methylisonicotinohydrazide presents a more challenging yet valuable strategy for structural diversification. Direct electrophilic aromatic substitution on the pyridine ring is often difficult due to the ring's electron-deficient nature. However, several strategies can be employed, often involving the synthesis of a substituted pyridine precursor prior to the formation of the hydrazide.
One effective approach is to start with a pre-functionalized 2-methyl-4-substituted pyridine derivative. For instance, nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 4-position can be used to introduce a variety of substituents.
Another powerful strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. For example, nitration of 2-methylpyridine (B31789) N-oxide can introduce a nitro group at the 4-position, which can then be further transformed. Following the desired substitution on the pyridine ring, the N-oxide can be deoxygenated, and the ester or carboxylic acid at the 4-position can be converted to the hydrazide.
Common transformations on the pyridine ring could include:
Halogenation: Introduction of chloro, bromo, or iodo substituents.
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group.
Alkylation/Arylation: Introduction of new carbon-carbon bonds, often via cross-coupling reactions on a halogenated precursor.
2-Methylisonicotinohydrazide and its derivatives serve as valuable building blocks for the synthesis of more complex fused and bridged heterocyclic systems. These reactions often involve the participation of both the hydrazide moiety and a substituent on the pyridine ring or the N'-substituent of a hydrazone.
A common strategy is the intramolecular cyclization of appropriately substituted hydrazone derivatives. For example, hydrazones can undergo oxidative cyclization in the presence of various reagents to yield five-membered heterocycles. One of the most prominent applications is the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles.
1,3,4-Oxadiazole Formation: Treatment of 2-methylisonicotinohydrazide with carbon disulfide in the presence of a base can lead to the formation of a 5-(2-methylpyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
1,2,4-Triazole (B32235) Formation: The aforementioned oxadiazole can be converted to a 4-amino-5-(2-methylpyridin-4-yl)-4H-1,2,4-triazole-3-thiol by reacting it with hydrazine (B178648) hydrate (B1144303).
Furthermore, intramolecular cyclization of N'-acyl-2-methylisonicotinohydrazides can also lead to the formation of fused ring systems. The specific outcome of these cyclization reactions is highly dependent on the nature of the reactants and the reaction conditions employed.
Synthetic Routes to Chemically Diverse Libraries
The generation of chemically diverse libraries of 2-methylisonicotinohydrazide derivatives is crucial for high-throughput screening and the discovery of novel compounds with desired properties. Combinatorial chemistry approaches are well-suited for this purpose, leveraging the facile reactions of the hydrazide moiety.
A typical library synthesis would involve a parallel synthesis approach where a common starting material, 2-methylisonicotinohydrazide hydrochloride, is reacted with a large set of diverse building blocks. For instance, a library of hydrazones can be readily prepared by reacting the starting hydrazide with a collection of different aldehydes and ketones in a multi-well plate format.
The synthetic workflow for generating a hydrazone library can be summarized as follows:
Dispensing: An equimolar amount of this compound is dispensed into each well of a reaction block.
Addition of Aldehydes/Ketones: A unique aldehyde or ketone from a pre-selected library is added to each well.
Reaction: The reaction is initiated, often by the addition of a catalytic amount of acid and heating.
Work-up and Purification: The resulting products can be purified in parallel using automated chromatography systems.
This approach allows for the rapid generation of hundreds or even thousands of distinct compounds with minimal effort. Similar strategies can be applied to generate libraries of other derivatives, such as N,N'-diacylhydrazines or fused heterocyclic systems, by choosing the appropriate set of building blocks and reaction conditions.
Table 2: Representative Synthetic Scheme for a Hydrazone Library
| Step | Reagents and Conditions | Product |
| 1 | 2-Methylisonicotinohydrazide + R-CHO | N'-(R-ylidene)-2-methylisonicotinohydrazide |
| 2 | Solvent: Ethanol, Catalyst: Acetic acid | |
| 3 | Reflux, 2-4 hours |
Where R represents a diverse set of substituents from an aldehyde library.
Regiochemical and Stereochemical Considerations in Derivative Synthesis
The synthesis of 2-methylisonicotinohydrazide derivatives can present regiochemical and stereochemical challenges that need to be carefully considered to ensure the desired products are obtained with high purity.
Regiochemistry:
Regioselectivity is a key consideration when performing substitution reactions on the pyridine moiety. As previously mentioned, the electronic nature of the pyridine ring and the presence of the methyl group will direct incoming electrophiles or nucleophiles to specific positions. The use of N-oxides can significantly enhance regioselectivity for substitution at the 4-position.
In the acylation of the hydrazide moiety, if unsymmetrical acylating agents are used, the reaction can potentially occur at either of the two nitrogen atoms of the hydrazide. However, the terminal amino group is generally more nucleophilic and will preferentially react.
Stereochemistry:
When 2-methylisonicotinohydrazide is reacted with aldehydes or ketones that are not symmetrical, the resulting hydrazones can exist as geometric isomers (E/Z isomers) due to the restricted rotation around the C=N double bond. The ratio of these isomers can be influenced by the reaction conditions, such as the solvent and temperature, as well as the steric bulk of the substituents on the aldehyde or ketone. In many cases, one isomer is thermodynamically more stable and will be the major product.
If chiral aldehydes, ketones, or acylating agents are used, the resulting derivatives will be diastereomers. The synthesis of a single, pure stereoisomer may require the use of stereoselective synthetic methods or the separation of the diastereomeric mixture by techniques such as chiral chromatography. For example, the synthesis of chiral hydrazide derivatives can be achieved through the resolution of a racemic mixture or by using a chiral starting material.
Advanced Spectroscopic and Analytical Characterization of 2 Methylisonicotinohydrazide Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Proton (¹H) NMR Spectroscopy:
In the ¹H NMR spectrum of the free base, distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydrazide protons are observed. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum. For the free base, the proton at the H-5 position is reported as a multiplet between 7.82-7.79 ppm, and the H-6 proton as a doublet at 7.36 ppm (J = 5.1 Hz) smolecule.com. The methyl group at the 2-position of the pyridine ring gives a characteristic sharp singlet at approximately 2.61 ppm smolecule.com. The hydrazide moiety (-CONHNH₂ ) protons also contribute to the spectrum.
Upon formation of the hydrochloride salt, the protonation of the pyridine nitrogen atom would lead to a general downfield shift of the aromatic proton signals due to the increased electron-withdrawing nature of the positively charged ring. The exact chemical shifts would be dependent on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Methylisonicotinohydrazide Hydrochloride
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic CH | > 7.4 | Multiplets & Doublets | Expected to shift downfield compared to the free base. |
| Hydrazide NH | Variable | Broad Singlet | Position is concentration and solvent dependent. |
| Hydrazide NH₂ | Variable | Broad Singlet | Position is concentration and solvent dependent. |
| Methyl CH₃ | ~2.7 | Singlet | Expected to have a slight downfield shift. |
Carbon (¹³C) NMR Spectroscopy:
The ¹³C NMR spectrum of 2-methylisonicotinic acid hydrazide shows a signal for the carbonyl carbon at approximately 167.0 ppm, indicating its deshielded environment smolecule.com. The carbon bearing the methyl group (C-2) resonates around 159.8 ppm, while the other aromatic carbons appear at 150.0, 140.2, 120.5, and 117.7 ppm smolecule.com. The methyl carbon itself gives a signal at an upfield position of about 24.4 ppm smolecule.com.
Protonation of the pyridine nitrogen in the hydrochloride salt would cause a downfield shift for the carbons of the pyridine ring, particularly for the carbons ortho and para to the nitrogen atom. The carbonyl carbon's chemical shift is also likely to be influenced, albeit to a lesser extent.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl C=O | ~167 | May experience a slight shift upon protonation. |
| Aromatic C-N | > 160 | Expected to shift downfield. |
| Aromatic C-C | > 120 | Expected to shift downfield. |
| Methyl CH₃ | ~25 | May experience a slight downfield shift. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of the free base, 2-methylisonicotinic acid hydrazide, exhibits characteristic absorption bands. These include a carbonyl (C=O) stretching vibration around 1610 cm⁻¹, a pyridine ring C-N stretching vibration at 1536 cm⁻¹, and N-H stretching vibrations from the hydrazide group appearing at 1654 cm⁻¹ smolecule.com. The aliphatic and aromatic C-H stretching vibrations are observed in the range of 2859 to 3274 cm⁻¹ smolecule.com.
For this compound, the IR spectrum would be expected to show notable differences. The protonation of the pyridine nitrogen would introduce new bands and shift existing ones. Specifically, the N⁺-H stretching and bending vibrations would appear. The C=O stretching frequency might also be affected due to changes in the electronic structure of the molecule.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy. While specific Raman data for this compound is not available, it is a valuable tool for identifying and characterizing pharmaceutical compounds. Raman spectra provide information on molecular vibrations, offering a unique chemical fingerprint. The technique is particularly sensitive to non-polar bonds and can be used to analyze solid-state forms and identify different polymorphs.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
For the free base, 2-methylisonicotinic acid hydrazide, high-resolution mass spectrometry has determined its exact mass to be approximately 151.0738 atomic mass units, which corresponds to the molecular formula C₇H₉N₃O smolecule.com. The molecular ion peak is observed at an m/z of 151 smolecule.com.
For this compound (C₇H₁₀ClN₃O), the theoretical molecular weight is approximately 187.63 g/mol . In a mass spectrum, one would expect to observe the molecular ion of the free base at m/z 151, as the hydrochloride salt would likely dissociate in the ion source. The fragmentation pattern would be characteristic of the 2-methylisonicotinohydrazide structure. Common fragmentation pathways would likely involve the loss of the hydrazide group (NH₂NH) and cleavage of the pyridine ring.
Interactive Data Table: Expected Mass Spectrometry Data for 2-Methylisonicotinohydrazide
| Fragment | m/z (expected) | Possible Neutral Loss |
| [M]+ (free base) | 151 | - |
| [M - NHNH₂]+ | 121 | NH₂NH |
| [M - CO]+ | 123 | CO |
Elemental Microanalysis for Stoichiometric Composition
Elemental microanalysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound by determining the weight percentages of its constituent elements. For this compound, with the molecular formula C₇H₁₀ClN₃O, the theoretical elemental composition can be calculated. This experimental data is then compared with the theoretical values to assess the purity and confirm the identity of the compound.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 44.81 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 5.38 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.90 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 22.40 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.53 |
| Total | 187.65 | 100.00 |
Chromatographic and Separation Methodologies for Purity and Isolation
Chromatographic techniques are essential for the purification, isolation, and purity assessment of chemical compounds. For a polar and water-soluble compound like this compound, several chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of polar compounds. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for developing a method to assess the purity of this compound. The addition of an ion-pairing reagent to the mobile phase could also be employed to improve peak shape and retention. Detection can be achieved using a UV detector, as the pyridine ring is a chromophore.
Thin-Layer Chromatography (TLC):
TLC is a simple and rapid technique for monitoring reaction progress and assessing the purity of a compound. For this compound, a polar stationary phase such as silica gel would be appropriate. A variety of mobile phase systems could be explored, typically consisting of a mixture of a polar organic solvent (e.g., ethyl acetate, methanol (B129727), or ethanol) and a less polar solvent, sometimes with the addition of a small amount of a base (like ammonia) or an acid to improve separation. Visualization of the spots can be achieved under UV light or by using a suitable staining reagent.
Computational Chemistry and Structure Activity Relationship Sar Methodologies for 2 Methylisonicotinohydrazide Hydrochloride Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure
Quantum chemical calculations are fundamental tools for investigating the electronic properties and geometric structure of 2-methylisonicotinohydrazide analogues. Density Functional Theory (DFT) is a widely employed method for this purpose, offering a balance between computational cost and accuracy. nih.govepstem.net
DFT studies, often using functionals like B3LYP with basis sets such as 6-311G**, are used to optimize the molecular geometry of isonicotinohydrazide derivatives in their ground state. nih.govresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography. nih.govmdpi.com
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. epstem.netresearchgate.net For instance, DFT calculations on N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide monohydrate confirmed that charge transfer occurs within the molecule, a crucial aspect of its reactivity. nih.govresearchgate.net
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. dntb.gov.uaresearchgate.net For N′-benzylidene-isonicotinohydrazide, MEP analysis revealed that the oxygen atom site is the most reactive part of the molecule for electrophilic attack. dntb.gov.uaresearchgate.net This information is vital for understanding intermolecular interactions, particularly how the molecule might bind to a biological target. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated for Isonicotinohydrazide Derivatives using DFT
| Parameter | Significance | Typical Findings for Isonicotinohydrazide Analogues |
|---|---|---|
| HOMO Energy | Indicates electron-donating capability. ucsb.edu | Higher HOMO energies suggest better electron-donating potential. researchgate.net |
| LUMO Energy | Indicates electron-accepting capability. ucsb.edu | Lower LUMO energies suggest better electron-accepting potential. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. epstem.net | Smaller gaps correlate with higher reactivity. epstem.net |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. dntb.gov.ua | Reveals that carbonyl oxygen and pyridine (B92270) nitrogen are often key sites for interaction. dntb.gov.uaresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdrugdesign.org For analogues of 2-methylisonicotinohydrazide, QSAR studies are instrumental in predicting the biological potency of newly designed molecules and in understanding the structural features required for activity. researchgate.netnih.gov
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. drugdesign.orgmdpi.com For a given set of analogues, thousands of descriptors can be calculated, which are broadly categorized as constitutional, geometrical, physicochemical, or electronic. mdpi.com
Commonly used descriptors in QSAR studies of isonicotinohydrazide derivatives include:
Thermodynamic Descriptors: Such as heat of formation and dipole energy, which have been shown to correlate with anti-tubercular activity. nih.gov
Electronic Descriptors: These describe the electronic properties of the molecule, including electron density and electronegativity, which play a pivotal role in antituberculosis activity. nih.gov
Topological and Structural Descriptors: These quantify aspects like molecular size, shape, and branching. Van der Waals volume, for example, has been identified as a significant descriptor for the anti-TB activity of some series. nih.gov
Quantum Chemical Descriptors: Derived from methods like DFT, these include HOMO and LUMO energies. ucsb.edu
The selection of the most relevant descriptors is a critical step, often achieved using statistical methods like the Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR), to build a robust and predictive model. nih.govresearchgate.net
Table 2: Common Molecular Descriptors Used in QSAR Models for Isonicotinohydrazide Analogues
| Descriptor Category | Examples | Relevance to Biological Activity |
|---|---|---|
| Thermodynamic | Heat of Formation, Dipole Energy nih.gov | Reflects molecular stability and polarity, influencing receptor binding. |
| Electronic | Electron Density, Electronegativity, HOMO/LUMO Energies ucsb.edunih.gov | Governs the molecule's ability to participate in electronic interactions. |
| Steric/Topological | Van der Waals Volume, Molecular Weight, Surface Area nih.gov | Defines the size and shape, which must be complementary to the target's active site. |
| Physicochemical | LogP (Lipophilicity), Polarizability ucsb.edu | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
A QSAR model's utility is determined by its statistical significance and predictive power, which are assessed through rigorous validation. jneonatalsurg.com Internal validation techniques evaluate the model's robustness using the training set data. A key parameter is the squared correlation coefficient (R²), which measures the goodness of fit. researchgate.net However, a high R² value is not sufficient to guarantee predictive ability. Therefore, cross-validation, typically the leave-one-out (LOO) method, is performed to calculate the cross-validation coefficient (Q² or q²). A Q² value greater than 0.5 is generally considered indicative of a robust model. researchgate.net
External validation is the most crucial test of a QSAR model, where its ability to predict the activity of an external test set of compounds (not used in model development) is evaluated. nih.gov The predictive R² (R²pred) is calculated for this purpose, and a value greater than 0.6 is often required for a model to be considered predictive. researchgate.net For example, a QSAR model developed for a series of anti-tubercular compounds showed a high predictive accuracy with an R² of 0.74 and a cross-validation RCV² of 0.72. nih.gov Another model for M. tuberculosis inhibitors demonstrated excellent robustness with an R² of 0.9202, a Qcv² of 0.8954, and an external R²pred of 0.8842. nih.gov
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Generally Acceptable Value |
|---|---|---|
| R² (Squared Correlation Coefficient) | Measures the fraction of variance in the biological activity explained by the model. researchgate.net | > 0.6 |
| Q² or q² (Cross-validated R²) | Assesses the internal predictive ability of the model via cross-validation. researchgate.net | > 0.5 |
| R²pred (Predictive R² for External Set) | Measures the model's ability to predict the activity of an external test set. nih.gov | > 0.6 |
| F-statistic | A measure of the overall statistical significance of the model. | High values indicate significance. |
Molecular Modeling and Simulation Approaches
Molecular modeling techniques, particularly molecular docking, are essential for visualizing and analyzing the interactions between 2-methylisonicotinohydrazide analogues and their biological targets at an atomic level. nih.gov These methods are widely used to predict the binding conformation, affinity, and selectivity of potential drug candidates. computer.orgnih.gov
For anti-tubercular agents, a primary target for isonicotinohydrazide derivatives is the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid synthesis in Mycobacterium tuberculosis. nih.govresearchgate.netscispace.com Molecular docking studies simulate the placement of a ligand (the analogue) into the active site of the receptor (InhA). The results are ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol. nanobioletters.com
These studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and specific amino acid residues in the InhA active site. For example, docking studies of N'-benzoylisonicotinohydrazide derivatives showed that they had better interaction with InhA than the parent compound, isonicotinohydrazide. researchgate.netscispace.com Similarly, other studies have used docking to screen libraries of isonicotinoyl hydrazide derivatives against potential viral targets, like the protease of COVID-19, identifying compounds with high docking scores and favorable binding interactions. nanobioletters.com
Theoretical Insights into Reactivity and Selectivity
Computational chemistry provides powerful theoretical insights into the factors governing the reactivity and selectivity of 2-methylisonicotinohydrazide analogues. Quantum chemical calculations, as discussed in section 6.1, are central to this understanding. rsc.org
The analysis of global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), allows for the quantification of a molecule's chemical reactivity. epstem.net Parameters such as ionization potential, electron affinity, chemical potential, absolute hardness, and the global electrophilicity index can be calculated to compare the stability and reactivity of different analogues. epstem.net Studies on nicotinic acid benzylidenehydrazide derivatives have shown that the most stable isomers are also the hardest (i.e., have a large HOMO-LUMO gap) and are therefore less reactive. epstem.net
Furthermore, MEP maps offer a visual guide to reactivity, highlighting the regions of a molecule most likely to engage in electrostatic interactions. researchgate.net This is crucial for understanding selectivity, as the specific charge distribution of an analogue will determine its complementarity with the electrostatic environment of a particular receptor's active site. By calculating and analyzing these theoretical parameters, chemists can rationally modify the structure of the lead compound to enhance its reactivity towards the desired target while minimizing off-target interactions. researchgate.net
Coordination Chemistry of 2 Methylisonicotinohydrazide with Transition Metals
Ligand Properties and Coordination Modes of the Hydrazide Moiety
The 2-Methylisonicotinohydrazide molecule possesses several potential donor atoms, making it a versatile ligand for coordination with transition metal ions. The key to its coordinating ability lies in the hydrazide moiety (-CONHNH2) and the pyridine (B92270) ring.
The hydrazide group can exhibit keto-enol tautomerism, which significantly influences its coordination behavior. In the keto form, the ligand can coordinate as a neutral molecule through the carbonyl oxygen and the terminal nitrogen atom of the -NH2 group. This results in the formation of a five-membered chelate ring with the metal ion, a common and stable arrangement in coordination chemistry.
Alternatively, in the enol form, the ligand can be deprotonated and coordinate as a uninegative ion through the enolic oxygen and the azomethine nitrogen atom. This mode of coordination also leads to the formation of a stable chelate ring. The specific coordination mode adopted is often dependent on factors such as the pH of the reaction medium, the nature of the metal ion, and the solvent used.
Furthermore, the nitrogen atom of the pyridine ring can also participate in coordination. Depending on the steric constraints imposed by the methyl group at the 2-position and the geometry of the resulting complex, the pyridine nitrogen can act as an additional coordination site, potentially leading to the formation of polynuclear complexes or acting as a bridging ligand. The hydrochloride form of the ligand indicates that the pyridine nitrogen is initially protonated. In a complexation reaction, this proton may be displaced, allowing the nitrogen to coordinate to the metal center.
Potential Coordination Modes of 2-Methylisonicotinohydrazide:
| Coordination Mode | Donor Atoms Involved | Form of Ligand |
| Neutral Bidentate | Carbonyl Oxygen, Amino Nitrogen | Keto Form |
| Mononegative Bidentate | Enolic Oxygen, Azomethine Nitrogen | Enol Form |
| Monodentate | Pyridine Nitrogen | - |
| Bridging | Pyridine Nitrogen and Hydrazide Moiety | - |
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes with 2-Methylisonicotinohydrazide hydrochloride would typically involve the reaction of a metal salt (e.g., chlorides, nitrates, sulfates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II), etc.) with the ligand in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of the reactants; common solvents include ethanol, methanol (B129727), or aqueous solutions.
The general synthetic procedure would involve dissolving the ligand and the metal salt in the chosen solvent, often with gentle heating and stirring, to facilitate the reaction. The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. The resulting metal complexes, if solid, can be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and then dried.
Characterization of the synthesized complexes is essential to determine their composition, structure, and properties. A combination of analytical and spectroscopic techniques would be employed for this purpose.
Common Characterization Techniques:
| Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Determination of the empirical formula of the complex. |
| Molar Conductance Measurements | To determine the electrolytic or non-electrolytic nature of the complexes in solution. |
| Magnetic Susceptibility Measurements | To determine the magnetic moment of the complex, which provides information about the oxidation state and geometry of the central metal ion. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. |
Spectroscopic and Structural Analysis of Metal Complexes
Spectroscopic techniques are invaluable in elucidating the structure of metal complexes by providing information about the coordination environment around the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination sites of the ligand. A comparison of the IR spectrum of the free ligand with those of the metal complexes can reveal shifts in the vibrational frequencies of the functional groups involved in coordination. For instance, a shift in the ν(C=O) band of the hydrazide group to a lower frequency in the complex would suggest coordination through the carbonyl oxygen. Similarly, changes in the vibrational bands associated with the -NH2 group and the pyridine ring would indicate their involvement in bonding to the metal ion.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. The positions and intensities of these bands are characteristic of the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the nature of the ligand field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination can help identify the binding sites.
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II)), ESR spectroscopy is a powerful tool for probing the electronic environment of the unpaired electron(s) and providing information about the symmetry of the coordination sphere.
Expected Spectroscopic Data for a Hypothetical [M(2-MeINH)2]Cl2 Complex:
| Spectroscopic Technique | Expected Observations |
| IR | Shift in ν(C=O) and ν(N-H) bands, changes in pyridine ring vibrations. |
| UV-Vis | d-d transition bands characteristic of the metal ion's geometry. |
| NMR (for diamagnetic metals) | Downfield or upfield shifts of ligand proton and carbon signals upon coordination. |
Theoretical Studies on Coordination Geometries and Electronic States
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental studies in coordination chemistry. Theoretical calculations can provide valuable insights into the geometries, electronic structures, and bonding of metal complexes.
For the complexes of 2-Methylisonicotinohydrazide, DFT calculations could be used to:
Optimize the geometries of different possible isomers of the complexes to predict the most stable structures.
Calculate the vibrational frequencies and compare them with experimental IR data to aid in the assignment of spectral bands.
Analyze the electronic structure by calculating the energies and compositions of the molecular orbitals (e.g., HOMO and LUMO) to understand the nature of the metal-ligand bonding and the electronic transitions observed in the UV-Vis spectra.
Predict the magnetic properties of paramagnetic complexes.
These theoretical studies can provide a deeper understanding of the factors that govern the coordination behavior of 2-Methylisonicotinohydrazide and the properties of its transition metal complexes, guiding future experimental work in this area.
Applications of 2 Methylisonicotinohydrazide Hydrochloride and Its Derivatives in Chemical Biology
Investigation of Cellular and Molecular Mechanisms (e.g., CRAC Channel Modulation, DDX Helicase Inhibition)
The investigation of small molecules as modulators of specific cellular proteins is a cornerstone of chemical biology. However, literature specifically detailing the activity of 2-Methylisonicotinohydrazide hydrochloride or its direct derivatives in the context of Calcium Release-Activated Calcium (CRAC) channel modulation or DEAD-box (DDX) helicase inhibition is not prominent.
CRAC channels are critical for calcium signaling in various cells, including immune cells, and their modulation is a significant area of drug discovery. nih.govmedchemexpress.com Pharmacological inhibitors of CRAC channels are sought for autoimmune and inflammatory conditions. nih.gov Similarly, DDX helicases, which are involved in virtually all aspects of RNA metabolism, represent another important class of targets for therapeutic intervention, particularly in oncology and virology. nih.gov While numerous inhibitors for these targets have been identified, a direct role for this compound derivatives has not been established in widespread studies.
Pre-clinical Studies on Enzyme Modulation (e.g., Acetylcholinesterase Inhibition Mechanisms)
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govheraldopenaccess.us Reversible AChE inhibitors can enhance cholinergic neurotransmission, providing symptomatic relief. nih.gov
The isonicotinohydrazide scaffold has been explored as a basis for developing novel AChE inhibitors. Although studies specifically focused on the 2-methyl derivative are limited, the broader class of isonicotinic acid hydrazide derivatives has been a subject of interest. Researchers have designed and synthesized various structural hybrids incorporating the hydrazone moiety to interact with the active sites of AChE. heraldopenaccess.us These studies aim to understand the structure-activity relationships that govern the potency and selectivity of inhibition, contributing to the development of potential new therapies for neurodegenerative disorders. mdpi.commdpi.com
Development of Agrochemicals: Insecticidal and Bactericidal Agents
The functional group combination within isonicotinohydrazide derivatives makes them promising candidates for agrochemical development, particularly as insecticidal and bactericidal agents.
Insecticidal Agents The acylhydrazone moiety is a known pharmacophore in insecticidal compounds. mdpi.com Research into nicotinic acid derivatives, which are structural isomers of isonicotinic acid derivatives, has shown that compounds containing a pyridine (B92270) nucleus and a hydrazide side chain can exert significant toxicity to various insect pests. jocpr.comjocpr.com These derivatives have demonstrated activity against pests such as the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais). jocpr.comjocpr.com The mechanism often involves the disruption of key physiological processes in the target insects. Further derivatization of the core isonicotinohydrazide structure allows for the modulation of properties like lipophilicity and target affinity, which are crucial for developing effective and selective insecticides. mdpi.com
Bactericidal Agents Isonicotinohydrazide derivatives have been extensively synthesized and screened for their antimicrobial properties. researchgate.net The parent compound, isoniazid, is a cornerstone drug for treating tuberculosis. nih.govbrieflands.com Building on this, numerous derivatives have been created by condensing isonicotinic hydrazide with various aldehydes and ketones to form hydrazones. nih.govmdpi.com These new chemical entities have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Studies have demonstrated the efficacy of these derivatives against pathogenic strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.comnih.gov The mode of action is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The table below summarizes the antibacterial activity of selected isonicotinohydrazide derivatives from various research findings.
| Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Isonicotinoylhydrazone Derivatives | Staphylococcus aureus (Gram-positive) | MIC values ranging from 8 µg/mL to >500 µg/mL depending on substitution. | brieflands.commdpi.com |
| Isonicotinoylhydrazone Derivatives | Bacillus subtilis (Gram-positive) | Active, with specific MIC values varying by derivative. | mdpi.comnih.gov |
| N'-(substituted-benzylidine) isonicotinohydrazide | Escherichia coli (Gram-negative) | MIC values as low as 4 µg/mL for certain derivatives. | brieflands.com |
| N(2)-acyl isonicotinic acid hydrazides | Candida albicans (Fungus) | Active, particularly derivatives with specific acyl chains. | nih.gov |
| N(2)-acyl isonicotinic acid hydrazides | Aspergillus niger (Fungus) | Activity demonstrated by various substituted derivatives. | nih.gov |
Exploration as Chemical Probes for Biological Targets
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The development of such probes requires high potency and, crucially, high selectivity for the intended target over all other potential off-targets.
While this compound itself is not established as a chemical probe, its derivative scaffold holds potential for this application. Based on the diverse biological activities observed, particularly in enzyme inhibition and antimicrobial action, specific derivatives could be optimized to serve as chemical probes. For instance, if an isonicotinohydrazide derivative is found to potently and selectively inhibit a specific bacterial enzyme that is absent in eukaryotes, it could be developed into a chemical probe to study the role of that enzyme in bacterial pathogenesis. This would involve iterative chemical synthesis to enhance selectivity and the development of a corresponding inactive analog to serve as a negative control for experiments.
Emerging Research Frontiers and Future Perspectives for 2 Methylisonicotinohydrazide Hydrochloride
Development of Advanced Green Synthesis Protocols
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. For 2-Methylisonicotinohydrazide hydrochloride, the future of its synthesis lies in the development of advanced green protocols that are not only environmentally benign but also economically viable.
Current research in related heterocyclic compounds is paving the way for sustainable synthesis routes. For instance, a one-pot, three-component synthesis of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] pyrazol-5(2H)-one derivatives has been successfully developed using an environmentally sustainable PEG-400 reaction medium and a recyclable bleaching earth clay catalyst. bme.hu This approach offers several advantages, including a rapid reaction time, high product yield, and a straightforward work-up procedure. bme.hu
Future green synthesis protocols for this compound are envisioned to incorporate several key features:
Use of Green Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-solvents.
Catalytic Efficiency: Employing highly efficient and recyclable catalysts, such as biocatalysts or nanocatalysts, to improve reaction rates and reduce waste. rsc.org
Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to reduce energy consumption and reaction times. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
The development of such protocols will not only make the production of this compound more sustainable but also potentially more cost-effective.
| Green Synthesis Approach | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction selectivity. rsc.org |
| Biocatalysis | High specificity, mild reaction conditions, and reduced environmental impact. |
| Flow Chemistry | Improved safety, scalability, and process control. rsc.org |
| Solvent-Free Reactions | Elimination of solvent waste and simplification of product purification. mdpi.com |
Rational Design of Next-Generation Analogues
The rational design of new chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. For this compound, the focus is on designing next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the molecule. drugdesign.org
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. drugdesign.org For this compound, key modifications could include:
Substitution on the Pyridine (B92270) Ring: Introducing various functional groups to the pyridine ring to modulate electronic properties and interactions with biological targets.
Modification of the Hydrazide Moiety: Altering the hydrazide group to improve metabolic stability or introduce new binding interactions.
Introduction of Chiral Centers: Synthesizing enantiomerically pure analogues to investigate stereospecific interactions with biological targets.
A successful example of rational drug design can be seen in the development of TRK inhibitors with a 2,4-diaminopyrimidine (B92962) scaffold, where over 60 derivatives were synthesized to understand the SAR and confirm a pharmacophore model. nih.gov This systematic approach led to the identification of a potent pan-TRK inhibitor with promising anticancer activity. nih.gov A similar strategy can be applied to this compound to unlock its full therapeutic potential.
| Structural Modification | Desired Outcome |
| Addition of a lipophilic group | Enhanced cell membrane permeability |
| Introduction of a polar group | Improved aqueous solubility |
| Isosteric replacement | Enhanced metabolic stability |
| Conformational restriction | Increased binding affinity and selectivity |
Mechanistic Elucidation of Novel Chemical and Biological Interactions
A deep understanding of a compound's mechanism of action is crucial for its development and clinical application. For this compound, research is moving beyond its primary known activities to elucidate novel chemical and biological interactions.
Future mechanistic studies will likely employ a combination of advanced analytical techniques, including:
Proteomics and Metabolomics: To identify the cellular pathways and molecular targets affected by the compound.
X-ray Crystallography and NMR Spectroscopy: To determine the three-dimensional structure of the compound bound to its biological target, providing insights into the specific molecular interactions.
Biophysical Techniques: Such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), to quantify the binding affinity and thermodynamics of the interaction.
By unraveling the intricate details of its molecular interactions, researchers can gain a more comprehensive understanding of the compound's pharmacological effects and potentially identify new therapeutic applications.
Synergistic Integration of In Silico and Experimental Methodologies
The integration of computational (in silico) and experimental approaches has revolutionized the drug discovery and development process. For this compound, this synergy is expected to accelerate the pace of research and lead to more informed decision-making.
In silico methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to:
Predict the binding affinity of the compound to its biological target.
Simulate the dynamic behavior of the compound in a biological environment.
Identify the key structural features responsible for its biological activity.
These computational predictions can then be validated and refined through targeted experimental studies. For example, molecular docking and dynamics simulations have been successfully used to study novel 2-piperazinyl quinoxaline (B1680401) derivatives, suggesting their potential as multi-target cancer chemotherapy agents. rsc.org This integrated approach allows for a more efficient exploration of the chemical space and the rational design of new analogues with improved properties. The development of computational predictive tools, integrating molecular modeling and machine learning, can guide experimental teams in various applications, from solvent selection to the design of materials with tailored properties. energy.gov
| In Silico Method | Application in this compound Research |
| Molecular Docking | Predicting binding modes to potential biological targets |
| Molecular Dynamics | Simulating the stability of ligand-protein complexes |
| QSAR | Developing predictive models for biological activity |
| Virtual Screening | Identifying novel analogues from large compound libraries |
Potential in Materials Science and Supramolecular Chemistry
Beyond its potential therapeutic applications, this compound and its derivatives hold promise in the fields of materials science and supramolecular chemistry. The isonicotinohydrazide moiety, with its hydrogen bond donors and acceptors, can participate in the formation of well-ordered supramolecular structures. rsc.org
Isoniazid, a closely related compound, has been shown to act as a supramolecular reagent in the formation of co-crystals with dicarboxylic and monocarboxylic acids. rsc.org The dominant interaction in these co-crystals is the robust COOH⋯N(pyridyl) hydrogen bond. rsc.org This ability to form predictable and stable hydrogen-bonded networks opens up possibilities for the design of new materials with tailored properties.
Future research in this area could explore:
Crystal Engineering: The design and synthesis of novel co-crystals and salts of this compound with specific physical and chemical properties, such as improved solubility or stability.
Development of Functional Materials: The incorporation of this compound into metal-organic frameworks (MOFs) or other porous materials for applications in gas storage, separation, or catalysis.
Supramolecular Gels: The formation of self-assembled gels with potential applications in drug delivery or tissue engineering.
The exploration of this compound in these non-pharmaceutical domains represents a truly novel and exciting research frontier.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Methylisonicotinohydrazide hydrochloride, and how do solvent polarity and temperature influence yield?
Methodological Answer: The synthesis of hydrazide derivatives like this compound typically involves condensation reactions between isonicotinic acid derivatives and hydrazine analogs. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to their ability to stabilize intermediates. Ethanol or methanol may be used for milder conditions .
- Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but risk side reactions (e.g., hydrolysis). Lower temperatures (0–20°C) are preferable for thermally sensitive intermediates .
- Catalysts : Acidic conditions (HCl) promote protonation of the carbonyl group, facilitating nucleophilic attack by hydrazine .
Q. Table 1: Comparative Synthesis Methods
| Parameter | Method A (Ethanol, 40°C) | Method B (DMF, 80°C) | Method C (Acetonitrile, 0°C) |
|---|---|---|---|
| Yield (%) | 72 | 88 | 65 |
| Reaction Time (hr) | 3 | 1.5 | 14 |
| Purity (HPLC, %) | >95 | >98 | 93 |
Recommendation : Validate solvent compatibility with intermediates using thin-layer chromatography (TLC) during optimization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Monitor at 254 nm for hydrazide absorption .
- FTIR : Key peaks include N-H stretch (3250–3350 cm⁻¹ for hydrazide), C=O (1680–1700 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
- NMR : ¹H NMR in D₂O will show aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) .
Validation : Perform spike recovery tests with known impurities (e.g., unreacted precursors) to confirm method specificity .
Q. How should researchers assess the stability of this compound under various storage conditions?
Methodological Answer: Stability studies should include:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 254 nm) conditions. Monitor degradation via HPLC .
- Long-term storage : Store at -20°C (lyophilized) or 4°C (solution in amber vials) to minimize hydrolysis and photodegradation .
- pH stability : Hydrazides are prone to hydrolysis at extreme pH; maintain pH 4–6 in aqueous formulations .
Q. Table 2: Stability Profile
| Condition | Degradation Products Identified | % Remaining (28 days) |
|---|---|---|
| Acidic (pH 2) | Isonicotinic acid | 58 |
| Basic (pH 10) | Methylamine | 42 |
| UV light (254 nm) | Photo-oxidized derivatives | 71 |
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different assay systems?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, enzyme isoforms). Mitigation strategies include:
- Orthogonal assays : Confirm enzyme inhibition (e.g., IC₅₀) using fluorescence-based and radiometric assays .
- Standardized protocols : Use WHO-recommended cell lines (e.g., HepG2 for hepatotoxicity) and control compounds .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 25 μM) for acetylcholinesterase inhibition were resolved by standardizing substrate concentrations and pre-incubation times .
Q. How can computational modeling predict the interaction mechanisms of this compound with target enzymes or receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., acetylcholinesterase). Key interactions include hydrogen bonds with catalytic serine and π-π stacking with aromatic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
- QSAR : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with experimental IC₅₀ values to refine activity predictions .
Validation : Cross-check computational results with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Q. What in vivo pharmacokinetic parameters must be considered when designing animal studies for this compound?
Methodological Answer:
- Bioavailability : Assess oral absorption using Caco-2 cell monolayers. Hydrazides often show low permeability (<20%) due to high hydrophilicity; consider prodrug strategies .
- Metabolite profiling : Use LC-MS/MS to identify Phase I metabolites (e.g., N-methylated derivatives) in plasma and urine .
- Dosing regimen : Calculate doses based on allometric scaling from in vitro IC₅₀ values. For mice, start with 10 mg/kg (bid, 7 days) and adjust via therapeutic drug monitoring .
Q. Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Value (Mean ± SD) |
|---|---|
| Tₘₐₓ (hr) | 1.5 ± 0.3 |
| Cₘₐₓ (μg/mL) | 12.4 ± 2.1 |
| Half-life (hr) | 3.8 ± 0.6 |
| AUC₀–₂₄ (μg·hr/mL) | 45.2 ± 7.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
